molecular formula C10H11NO5 B7972670 3-Isopropoxy-2-nitrobenzoic acid

3-Isopropoxy-2-nitrobenzoic acid

Cat. No.: B7972670
M. Wt: 225.20 g/mol
InChI Key: XXWQJEUYDNGZQV-UHFFFAOYSA-N
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Description

3-Isopropoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an isopropoxy group, and the hydrogen atom at the second position is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxy-2-nitrobenzoic acid typically involves the nitration of isopropoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the second position of the benzoic acid ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include steps for purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed:

    Reduction: 3-Isopropoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: 3-Isopropoxy-2-nitrobenzoate esters.

Scientific Research Applications

3-Isopropoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the isopropoxy group can influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

    3-Isopropoxybenzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitrobenzoic acid: Lacks the isopropoxy group, affecting its solubility and binding properties.

    3-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different chemical properties.

Uniqueness: 3-Isopropoxy-2-nitrobenzoic acid is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-nitro-3-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-8-5-3-4-7(10(12)13)9(8)11(14)15/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWQJEUYDNGZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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